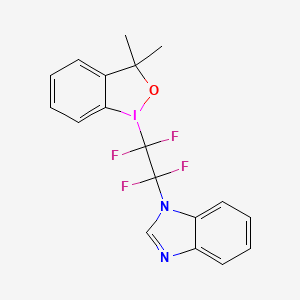

1-(Benzimidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole

Description

Properties

IUPAC Name |

1-[2-(3,3-dimethyl-1λ3,2-benziodoxol-1-yl)-1,1,2,2-tetrafluoroethyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F4IN2O/c1-16(2)12-7-3-4-8-13(12)23(26-16)17(19,20)18(21,22)25-11-24-14-9-5-6-10-15(14)25/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSGBLMERRTWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(N3C=NC4=CC=CC=C43)(F)F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F4IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzimidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole typically involves multi-step organic reactions One common method includes the condensation of 1,2-diaminobenzene with tetrafluoroethyl-substituted aldehydes to form the benzimidazole coreThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzimidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole undergoes various chemical reactions, including:

Oxidation: The benziodoxole moiety can be oxidized to form more reactive intermediates.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The tetrafluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the tetrafluoroethyl group under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benziodoxole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzimidazole derivatives, including 1-(Benzimidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole. These compounds exhibit significant activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. For instance, modifications in the benzimidazole structure have led to enhanced binding affinity to DNA, particularly at AT-rich sites, which is crucial for their antibacterial action .

Anticancer Properties

The benzimidazole scaffold has been associated with various anticancer activities. Compounds similar to this compound have shown potential in inhibiting tumor growth by interfering with cellular processes involved in cancer progression. The structural modifications allow for targeting specific cancer cell lines effectively .

ADME Profiling

The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazole derivatives are critical for their development as pharmaceuticals. Studies indicate that while many derivatives show promising pharmacokinetic profiles, further optimization is required for compounds like this compound to enhance membrane permeability and bioavailability .

Environmental Applications

Wastewater Treatment

The unique chemical properties of benzimidazole derivatives enable their use in environmental remediation processes. For example, functionalized adsorbents incorporating such compounds have been investigated for the removal of contaminants like tetracycline from wastewater. Their efficiency in adsorption processes highlights the potential of these compounds in developing sustainable water treatment solutions .

Materials Science

Fluorinated Polymers

The incorporation of tetrafluoroethyl groups into polymer matrices can enhance the thermal stability and chemical resistance of materials. Research indicates that compounds like this compound can serve as intermediates in synthesizing advanced fluorinated polymers with applications in coatings and electronics .

Case Studies

Mechanism of Action

The mechanism of action of 1-(Benzimidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells

Comparison with Similar Compounds

Key Properties:

- Structure : Crystalline powder with a melting point of 78°C .

- Thermal Stability : Stable below 78°C but undergoes rapid exothermic decomposition (ΔH ≈ 60 kcal/mol) above this temperature .

- Reactivity : Electrophilic CF₃ transfer agent in copper-catalyzed oxidative C–H trifluoromethylation, azidation, and thiocyanation reactions .

- Storage : Moisture-sensitive; requires storage under argon/nitrogen at –18°C .

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Reactivity and Selectivity

Trifluoromethylation Efficiency

Togni I vs. Togni II :

- Togni I provides superior yields (≥80%) in trifluoromethylazidation due to its stability and controlled CF₃ transfer, whereas Togni II generates 2-iodobenzoyloxylation byproducts under similar conditions .

- Togni II is preferred in reactions requiring an oxidizing agent, such as trifluoromethylation of electron-rich arenes .

Togni I vs. Langlois Reagent (CF₃SO₂Na) :

Umpolung Reactivity

- 1-Bromo-3,3-dimethyl-1,2-benziodoxole achieves 27% yield in carbamate formation via iodide(III)-mediated coupling of CO₂ with silyl enol ethers, outperforming fluorinated and chlorinated variants .

Biological Activity

The compound 1-(Benzimidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is a derivative of benzimidazole and benziodoxole that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a benzimidazole moiety and a tetrafluoroethyl group attached to the benziodoxole framework. The presence of fluorinated groups is known to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C10H10F3IO |

| Molecular Weight | 330.09 g/mol |

| Purity | ≥95% |

| Physical State | Solid |

Antitumor Activity

Recent studies have indicated that compounds containing the benzimidazole nucleus exhibit significant antitumor properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer)

- Assays Used : MTS cytotoxicity assay, BrdU proliferation assay

Results from these studies suggest that compounds with similar structures can inhibit cell proliferation effectively, with IC50 values indicating potency in the micromolar range. For example, one study reported IC50 values for related compounds as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 |

| Compound B | HCC827 | 6.48 ± 0.11 |

| Compound C | NCI-H358 | 20.46 ± 8.63 |

These findings highlight the potential of such compounds in developing new antitumor therapies.

Antimicrobial Activity

In addition to antitumor effects, the antimicrobial properties of benzimidazole derivatives have been extensively studied. The following findings summarize their efficacy against various pathogens:

- Tested Bacteria : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive)

- Methodology : Broth microdilution testing according to CLSI guidelines

The results indicated that certain derivatives exhibited promising antibacterial activity, particularly against Staphylococcus aureus, suggesting their potential as therapeutic agents in treating bacterial infections.

The mechanism by which these compounds exert their biological effects often involves interaction with nucleic acids. Studies suggest that benzimidazole derivatives can intercalate into DNA or bind to its minor groove, disrupting replication and transcription processes:

- DNA Binding : Compounds were shown to bind selectively to AT-rich regions of DNA.

- Intercalation : Some derivatives demonstrated strong intercalation capabilities, which is crucial for their antitumor activity.

Case Studies

Several case studies have documented the synthesis and evaluation of similar benzimidazole-based compounds:

-

Study on Antitumor Activity :

- Researchers synthesized a series of benzimidazole derivatives and evaluated their cytotoxic effects on lung cancer cell lines.

- Results showed that modifications at specific positions on the benzimidazole ring significantly influenced biological activity.

-

Antimicrobial Screening :

- A comprehensive screening of various benzimidazole derivatives revealed several candidates with notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

Q & A

Basic: What are the primary synthetic routes for preparing 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, and how do reaction conditions influence yield?

The compound is synthesized via lithiation and electrophilic substitution. A key method involves reacting lithiated triisopropylsilylacetylene with benziodoxole activated by TMSOTf, yielding 86% under optimized conditions . Solvent choice (e.g., anhydrous THF), temperature (−78°C to room temperature), and stoichiometric control of TMSOTf are critical to avoid byproducts. Purity (>98%) is confirmed via HPLC and NMR, with moisture-sensitive handling due to iodine(III) reactivity .

Basic: How should this compound be stored to ensure stability in laboratory settings?

Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and hydrolysis. Light exposure accelerates decomposition, while moisture induces unwanted side reactions (e.g., hydrolysis to iodobenzene derivatives). Pre-weighed aliquots in sealed containers minimize repeated exposure .

Advanced: What mechanistic role does the dimethylbenziodoxole moiety play in trifluoromethylation reactions?

The hypervalent iodine center acts as an electrophilic CF3 donor. The 3,3-dimethyl groups stabilize the transition state via steric and electronic effects, lowering activation energy. Kinetic studies show a two-step process: (1) nucleophilic attack on iodine, (2) reductive elimination releasing CF3. Comparative DFT calculations with non-methylated analogs confirm enhanced thermodynamic stability (ΔG‡ reduced by ~5 kcal/mol) .

Advanced: How do substituents on the benzimidazole ring affect electron-transfer efficiency in catalytic systems?

Electron-withdrawing groups (e.g., -CF3, -Cl) on the benzimidazole increase redox potential, favoring single-electron transfer (SET) in photoredox catalysis. Cyclic voltammetry data show a 0.3 V increase in oxidation potential for 4,5-dichloro derivatives, enabling selective radical generation. Contrastingly, electron-donating groups (e.g., -OCH3) reduce SET efficiency but improve solubility in polar solvents .

Basic: What safety protocols are mandatory when handling this compound?

Use nitrile gloves, Tyvek® suits, and sealed goggles to prevent dermal/ocular exposure. Work in a fume hood with local exhaust ventilation. In case of inhalation, administer oxygen and seek immediate medical care. Decontaminate spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent exothermic reactions .

Advanced: How can contradictory reactivity data in cross-coupling reactions (Cl vs. Br vs. I substituents) be resolved?

Discrepancies arise from ligand-dependent pathways. For example, Cu(I)/TMEDA catalyzes aryl chlorides but requires elevated temperatures (80°C), while aryl iodides react at 25°C without ligands. Competitive experiments using 19F NMR kinetics reveal that iodine’s higher leaving-group ability accelerates oxidative addition, whereas chloride demands stronger π-acceptor ligands (e.g., Xantphos) .

Basic: What analytical methods validate the compound’s purity and structural integrity?

- HPLC : Retention time compared to standards (C18 column, acetonitrile/water mobile phase).

- NMR : 1H/13C/19F spectra confirm absence of hydrolyzed byproducts (e.g., δ 160–165 ppm for CF3 in 19F NMR).

- Elemental Analysis : Matches theoretical C/F/I ratios (±0.3% tolerance) .

Advanced: Why do electron-rich benziodoxole derivatives underperform in radical alkynylation despite higher stability?

Electron-donating groups (e.g., -OCH3) reduce the iodine(III) center’s electrophilicity, slowing radical acceptor capacity. Transient absorption spectroscopy shows slower triplet-state decay (τ = 120 ns vs. 80 ns for unsubstituted analogs), reducing overlap with photocatalyst excited states. However, they excel as oxidative quenchers in reductive quenching cycles .

Basic: What are the compound’s solubility profiles, and how do they impact reaction design?

Sparingly soluble in water (<0.1 mg/mL) but highly soluble in DCM, THF, and DMF. For homogeneous reactions, use DMF at 10 mM. Precipitation in ethereal solvents (e.g., diethyl ether) aids purification. Co-solvents like DMSO (10% v/v) enhance solubility for kinetic studies .

Advanced: How can multi-component reactions (MCRs) be adapted to synthesize benzimidazole derivatives using this reagent?

Design MCRs with primary amines and aldehydes under oxidative conditions (e.g., Na2S2O8). The iodine(III) center mediates sequential C–H trifluoromethylation and cyclization. For example, reacting aniline derivatives with CF3-benziodoxole in DMF at 60°C yields 2-(trifluoromethyl)benzimidazoles with 70–85% yield. Optimize stoichiometry (1:1.2:1 for amine:aldehyde:reagent) to minimize dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.